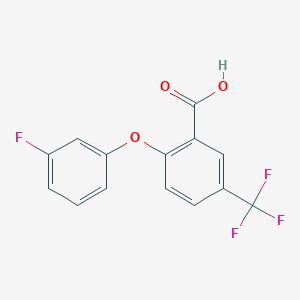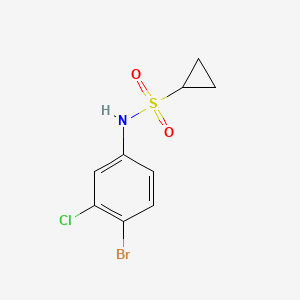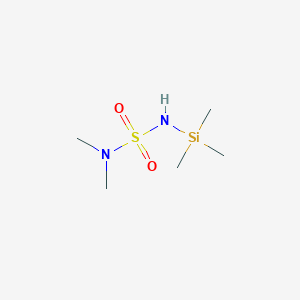
1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one is an organic compound with a complex structure, characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the halogenation of a phenyl ring, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the formation of the ethanone group via Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Amino-4-bromo-2-chloro-phenyl)-methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
1-(5-Amino-4-bromo-2-chloro-phenyl)-propane: Similar structure but with a propane group instead of an ethanone group.
Uniqueness
1-(5-Amino-4-bromo-2-chlorophenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both halogen and amino groups on the phenyl ring allows for diverse chemical modifications and interactions.
Propiedades
Fórmula molecular |
C8H7BrClNO |
|---|---|
Peso molecular |
248.50 g/mol |
Nombre IUPAC |
1-(5-amino-4-bromo-2-chlorophenyl)ethanone |
InChI |
InChI=1S/C8H7BrClNO/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,11H2,1H3 |
Clave InChI |
KBFVMVHOIHFWRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1Cl)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Pyrrolidine-2-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide](/img/structure/B8309043.png)
